

# The Imipridone ONC201: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TIC10g    |           |
| Cat. No.:            | B15614431 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

ONC201, the founding member of the imipridone class of anti-cancer compounds, is an orally active small molecule that has demonstrated a favorable safety profile and promising efficacy in preclinical and clinical settings, particularly in H3 K27M-mutant diffuse midline gliomas.[1] Its unique mechanism of action, involving dual antagonism of the Dopamine Receptor D2 (DRD2) and allosteric agonism of the mitochondrial caseinolytic protease P (ClpP), triggers a cascade of downstream signaling events culminating in tumor cell apoptosis and growth inhibition.[2][3] [4] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of ONC201, presenting quantitative data in structured tables, detailing key experimental methodologies, and visualizing complex biological pathways and workflows.

#### **Pharmacokinetics**

ONC201 exhibits favorable pharmacokinetic properties, including oral bioavailability and the ability to penetrate the blood-brain barrier, a critical feature for its efficacy in central nervous system malignancies.[5][6]

### **Preclinical Pharmacokinetics**



Toxicology and pharmacokinetic studies in animal models have established a benign safety profile for ONC201, with no maximum tolerated dose reached in rats and dogs at doses significantly exceeding the efficacious levels in xenograft models.[5]

Table 1: Preclinical Safety and No-Observed-Adverse-Effect-Level (NOAEL) of ONC201[5]

| Species              | Maximum<br>Administered Dose<br>(Oral) | NOAEL (Single<br>Oral Dose) | Human Equivalent<br>Dose (HED) of<br>NOAEL |
|----------------------|----------------------------------------|-----------------------------|--------------------------------------------|
| Rat (Sprague Dawley) | 225 mg/kg                              | 125 mg/kg                   | ~1.25 g                                    |
| Dog (Beagle)         | 120 mg/kg                              | 42 mg/kg                    | ~1.25 g                                    |

A quantitative whole-body autoradiography study in rats demonstrated rapid and wide distribution of [14C]-ONC201, with concentrations peaking at 1 hour in most tissues. The compound was evenly distributed across brain substructures.[6]

#### **Clinical Pharmacokinetics**

Phase I and II clinical trials have characterized the pharmacokinetic profile of ONC201 in adult and pediatric patients with advanced cancers.

Table 2: Pharmacokinetic Parameters of ONC201 in Adult Patients with Refractory Solid Tumors (625 mg oral dose, every 3 weeks)[7]

| Parameter                  | Mean Value | Range     |
|----------------------------|------------|-----------|
| Cmax (µg/mL)               | -          | 1.5 - 7.5 |
| Tmax (h)                   | 1.8        | -         |
| T1/2 (h)                   | 11.3       | -         |
| AUC (h·μg/mL)              | 37.7       | -         |
| Volume of Distribution (L) | 369        | -         |



Table 3: Pharmacokinetic Parameters of ONC201 in Pediatric Patients with Diffuse Midline Gliomas (Adult equivalent 625 mg dose, scaled by body weight, weekly)[2]

| Parameter                  | Mean Value | Standard Deviation |
|----------------------------|------------|--------------------|
| Cmax (µg/mL)               | 2.3        | 1.3                |
| Tmax (h)                   | 2.1        | -                  |
| T1/2 (h)                   | 8.4        | -                  |
| AUC0-tlast (h·μg/mL)       | 16.4       | -                  |
| Volume of Distribution (L) | 187        | 138                |

Pharmacokinetic analyses from a study evaluating twice-weekly ONC201 administration in pediatric patients showed no drug accumulation with the more frequent dosing schedule.[8]

# **Pharmacodynamics and Mechanism of Action**

ONC201 exerts its anti-cancer effects through a multi-faceted mechanism of action, initiating a signaling cascade that disrupts key tumor survival pathways.

## **Primary Targets: DRD2 and ClpP**

ONC201 acts as a bitopic antagonist of the Dopamine D2 and D3 receptors (DRD2/3) and an allosteric agonist of the mitochondrial protease ClpP.[2][3][4]

- DRD2/3 Antagonism: ONC201 binds to DRD2 and DRD3 with low micromolar affinity (Ki of ~30-67 μM in radioligand binding assays).[4][9] This antagonism is believed to contribute to its anti-cancer properties, as DRD2 is overexpressed in several malignancies, including glioma, and its inhibition can induce apoptosis.[10]
- ClpP Agonism: ONC201 activates the peptidase and protease activity of mitochondrial ClpP.
   This activation is dose- and time-dependent, with a half-maximal effective concentration (EC50) for increasing ClpP protease activity of approximately 1.25 µM.[3][11] Activation of ClpP disrupts mitochondrial homeostasis and contributes to the induction of the integrated stress response.



## **Downstream Signaling Pathways**

The engagement of DRD2 and ClpP by ONC201 triggers two major downstream signaling pathways: the Integrated Stress Response (ISR) and the TRAIL pathway.

ONC201 induces the ISR, a key cellular stress response pathway.[12][13] This is characterized by the phosphorylation of eIF2α, leading to the preferential translation of Activating Transcription Factor 4 (ATF4).[12] ATF4, in turn, induces the expression of the pro-apoptotic transcription factor CHOP and the death receptor DR5.[12]





Click to download full resolution via product page

ONC201-Induced Integrated Stress Response Pathway.

ONC201 was initially identified as a TRAIL-inducing compound.[14] It promotes the expression of the pro-apoptotic ligand TRAIL through the dual inactivation of the pro-survival kinases Akt



and ERK.[14][15] This leads to the dephosphorylation and nuclear translocation of the transcription factor FOXO3a, which then activates the transcription of the TRAIL gene.[14][15] The concurrent upregulation of both TRAIL and its receptor DR5 (via the ISR) enhances the apoptotic signal.





Click to download full resolution via product page

ONC201-Induced TRAIL Pathway Activation.

# **Experimental Protocols**

This section details the methodologies for key experiments used to characterize the pharmacokinetics and pharmacodynamics of ONC201.

# **Cell Viability Assay (MTT/MTS Assay)**

This assay is used to determine the cytotoxic or cytostatic effects of ONC201 on cancer cell lines.[16][17][18]

- Cell Seeding: Plate cells in 96-well plates at a density of 1,000-10,000 cells per well and allow them to adhere overnight.
- Treatment: Treat cells with a range of ONC201 concentrations for 24-72 hours.
- MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
- Incubation: Incubate the plates for 1-4 hours at 37°C.
- Solubilization (MTT only): Add a solubilization solution to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at a wavelength of 570 nm for MTT or 490 nm for MTS using a microplate reader.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Selective DRD2 antagonist and ClpP agonist ONC201 in a recurrent non-midline H3 K27M-mutant glioma cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Dopamine Receptors in the Anticancer Activity of ONC201 PMC [pmc.ncbi.nlm.nih.gov]
- 5. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy PMC [pmc.ncbi.nlm.nih.gov]
- 6. EXTH-77. ONC201 EXHIBITS PASSIVE DIFFUSION AND BROAD DISTRIBUTION IN THE CENTRAL NERVOUS SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Safety and pharmacokinetics of ONC201 (dordaviprone) administered two consecutive days per week in pediatric patients with H3 K27M-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Characterization of the Imipridone Anticancer Drug ONC201 Reveals a Negative Allosteric Mechanism of Action at the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DDIS-12. ONC201: THE FIRST SELECTIVE, NON-COMPETITIVE DRD2/3 ANTAGONIST FOR CLINICAL NEURO-ONCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases PMC [pmc.ncbi.nlm.nih.gov]
- 13. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases PubMed [pubmed.ncbi.nlm.nih.gov]



- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [The Imipridone ONC201: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614431#pharmacokinetics-and-pharmacodynamics-of-onc201]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com